A-674563

Overview

Description

A-674563 is a potent and selective AKT1 inhibitor . It is also known to inhibit PKA, CDK2, GSK3β, and ERK2 . It is an orally available ATP-competitive pan-AKT (PKB, protein Kinase B) inhibitor with additional potency against PKA, Cdk2 GSK3β .

Synthesis Analysis

This compound is a synthetic compound . It is commonly used in research settings, particularly in the study of non-small cell lung cancer (NSCLC). It has been found to be more effective at reducing NSCLC cell survival compared to the pan-AKT inhibitor MK-2206 .Molecular Structure Analysis

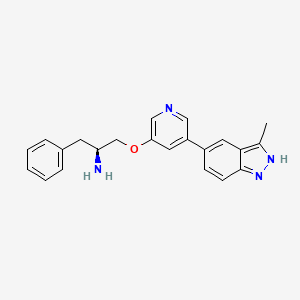

The molecular formula of this compound is C22H22N4O . It has a molecular weight of 358.44 . It belongs to the class of organic compounds known as amphetamines and derivatives .Chemical Reactions Analysis

This compound has been found to increase the expression of p-AKT (Ser473) and p-AKT (Thr308) in cell lines. It also increased p-AKT-1 and p-AKT-2 expression in A549 cells and increased expression over time in A427 cells .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 394.9 and a molecular formula of C22H22N4O.CIH . It is soluble in DMSO to 50 mM .Scientific Research Applications

Anti-Melanoma Activity

A study conducted by Zou, Fan, and Wang (2016) explored the application of A-674563 as an anti-melanoma agent. They found that this compound demonstrated anti-proliferative and cytotoxic effects in human melanoma cells (A375, WM-115, and SK-Mel-2 lines). The study revealed that this compound induced caspase-dependent apoptotic death in these cells and its cytotoxicity was inhibited by caspase inhibitors. Additionally, the treatment blocked Akt and its downstream S6 Kinase 1 (S6K1) activation in A375 melanoma cells. Notably, the introduction of constitutively-active Akt1 only partially attenuated this compound's cytotoxicity, suggesting both Akt-dependent and Akt-independent mechanisms in its anti-melanoma activity. In vivo studies also indicated that this compound oral gavage inhibited A375 xenograft growth in severe combined immunodeficiency (scid) mice, highlighting its potential as an anti-melanoma agent (Zou, Fan, & Wang, 2016).

Application in Acute Myeloid Leukemia (AML)

Xu, Zhang, Gao, Wang, and Fu (2016) evaluated the anti-AML activity of this compound, a novel Akt kinase inhibitor. Their results indicated that this compound inhibited survival and proliferation of U937 AML cells and several human AML progenitor cell lines, while sparing human peripheral blood mononuclear leukocytes (PBMCs). The treatment activated caspase-3/9 and apoptosis in AML cells, which was reversed by the pan-caspase inhibitor z-VAD-CHO. This compound was found to block Akt activation and decreased sphingosine kinase 1 (SphK1) activity in AML cells, leading to a reduction in pro-survival sphingosine-1-phosphate (S1P) and an increase in pro-apoptotic ceramide production. Intraperitoneal injection of this compound suppressed U937 leukemic xenograft tumor growth in nude mice, further supporting its potential as an anti-leukemic agent (Xu et al., 2016).

Enhancing Chondrocyte Marker Expression

Kobayashi, Fujita, Kamatani, Matsuda, and Tsumaki (2018) discovered that this compound could enhance the transcription of several chondrocyte marker genes, including Col2a1, Acan, and Col11a2, in mouse primary chondrocytes. Their research indicated that this compound inhibits the degradation of Sox9, a key protein in chondrocyte character maintenance, through the ubiquitin-proteasome pathway. This finding suggests a potential application of this compound in culture conditions that expand chondrocytes without losing their chondrocytic characters (Kobayashi et al., 2018).

Mechanism of Action

Target of Action

A-674563 primarily targets AKT1 , a serine-threonine kinase . AKT1 plays a central role in various cellular processes such as growth, proliferation, survival, and metabolism . In addition to AKT1, this compound also inhibits PKA and CDK2 .

Mode of Action

This compound interacts with its targets by binding to them, thereby inhibiting their activity. The inhibition of AKT1, PKA, and CDK2 leads to changes in cellular processes regulated by these kinases .

Biochemical Pathways

The inhibition of AKT1, PKA, and CDK2 by this compound affects several biochemical pathways. These pathways are involved in cellular growth, proliferation, survival, and metabolism .

Pharmacokinetics

It is known that this compound is soluble in dmso .

Result of Action

The inhibition of AKT1, PKA, and CDK2 by this compound leads to a decrease in cellular growth and proliferation. For example, this compound has been found to be more effective at reducing the survival of non-small cell lung cancer (NSCLC) cells compared to a pan-AKT inhibitor .

Safety and Hazards

A-674563 is toxic and can cause skin irritation and serious eye damage . It may also damage fertility or the unborn child and may cause damage through prolonged or repeated exposure . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

properties

IUPAC Name |

(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNUQXPIQBZCMR-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462115 | |

| Record name | A-674563 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

552325-73-2 | |

| Record name | A-674563 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552325732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-674563 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | A-674563 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-674563 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W2X0WGW6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester](/img/structure/B1664169.png)